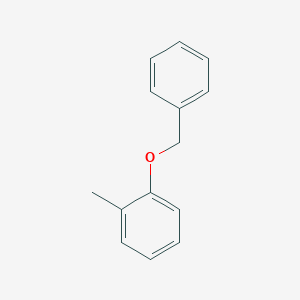

2-Methyl-1-Benzyloxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVKYCOVKKYWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173242 | |

| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19578-70-2 | |

| Record name | 1-(Benzyloxy)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19578-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Methyl-1-Benzyloxybenzene in Synthetic Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-Benzyloxybenzene

This compound, also known as 2-(benzyloxy)toluene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a benzyloxy group ortho to a methyl group on a benzene ring, presents a unique combination of reactive sites and modulatory groups. The benzyloxy moiety is a common protecting group for phenols and alcohols, but it also features prominently in the structure of pharmacologically active molecules, where it can influence binding to biological targets.[1] The methyl group, while seemingly simple, can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational profile—critical parameters in drug design and development.[2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis, and safe handling protocols, grounding all claims in authoritative data.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. These parameters dictate reaction conditions, purification strategies, formulation, and toxicological assessment. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-2-(phenylmethoxy)benzene | [3] |

| Synonyms | This compound, 2-(benzyloxy)toluene | [3] |

| CAS Number | 19578-70-2 | [3][4] |

| Molecular Formula | C₁₄H₁₄O | [3][4] |

| Molecular Weight | 198.26 g/mol | [3][4] |

| Boiling Point | 301.7 °C at 760 mmHg | [4] |

| Density | 1.041 g/cm³ | [4] |

| Flash Point | 117.4 °C | [4] |

| Vapor Pressure | 0.00186 mmHg at 25 °C | [4] |

| Solubility | No explicit data available. Expected to be slightly soluble in water, but soluble in organic solvents like ethanol, methanol, and acetone.[5][6] |

Expert Insight: The high boiling point and flash point suggest that this compound has low volatility under standard laboratory conditions, which simplifies handling by reducing inhalation risks. Its density, slightly greater than water, is also a key consideration for solvent extraction procedures during workup. The predicted solubility profile is typical for aromatic ethers of this size, indicating that it is well-suited for reactions in common organic solvents.

Part 2: Synthesis Protocol: Williamson Ether Synthesis

A reliable and high-yielding route to this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method involves the reaction of an alkoxide (in this case, the phenoxide of 2-cresol) with a primary alkyl halide (benzyl chloride).

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

-

1. Flask Preparation: To an appropriately sized round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cresol (1.0 equivalent) and a suitable solvent such as dimethylformamide (DMF).[6]

-

2. Base Addition: Add potassium carbonate (K₂CO₃, 1.0 equivalent).[6] The base is crucial as it deprotonates the phenolic hydroxyl group of 2-cresol to form the more nucleophilic potassium 2-methylphenoxide in situ.

-

3. Alkylating Agent Addition: Add benzyl chloride (1.1 equivalents) to the stirring suspension.[6] A slight excess of the alkylating agent ensures the complete consumption of the limiting phenoxide.

-

4. Reaction Execution: Heat the reaction mixture to 90 °C and maintain for approximately 3 hours.[6] Reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the disappearance of the starting material.

-

5. Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

6. Purification: Remove the solvent under reduced pressure. The crude product, typically a colorless oil, can be purified by vacuum distillation to achieve high purity (~90% yield).[6]

Part 3: Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The key expected spectral features for this compound are outlined below.

Caption: General analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.20 - 7.50 | Multiplet | 5H | Phenyl ring of benzyl group |

| Aromatic Protons | 6.80 - 7.20 | Multiplet | 4H | o-tolyl ring |

| Benzylic Protons | ~5.10 | Singlet | 2H | -O-CH₂-Ph |

| Methyl Protons | ~2.25 | Singlet | 3H | Ar-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 156-158 | C-O (tolyl ring) |

| Aromatic Carbons | 120-138 | Other aromatic carbons |

| Benzylic Carbon | ~70 | -O-CH₂-Ph |

| Methyl Carbon | ~16 | Ar-CH₃ |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 198.26.

-

Key Fragmentation: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by the cleavage of the ether bond.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

~3030-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching (methyl and benzylic CH₂).

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

-

~1240 cm⁻¹ (strong): Aryl-alkyl ether C-O asymmetric stretching.

-

~1020-1050 cm⁻¹: Aryl-alkyl ether C-O symmetric stretching.

Part 4: Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[7] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Part 5: Relevance and Applications in Drug Development

The structural motifs within this compound are highly relevant in medicinal chemistry and drug discovery.

-

Scaffold for CNS Agents: The benzyloxy group is a key feature in many compounds designed as inhibitors of monoamine oxidase (MAO), enzymes that are important targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1] Its presence can facilitate crucial interactions within the enzyme's active site.

-

Modulation of Physicochemical Properties: The methyl group can be strategically employed to "fine-tune" a drug candidate's properties. It can increase lipophilicity, which may enhance blood-brain barrier penetration—a critical factor for CNS-targeting drugs.[2] Furthermore, a methyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[2]

-

Synthetic Handle: The methyl group can be further functionalized. For example, it can undergo radical chlorination to form a reactive chloromethyl group, creating a valuable bifunctional intermediate for further elaboration into more complex molecular structures.[6]

References

- The Royal Society of Chemistry. (2021). Supporting Information - Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF.

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from .

-

PubChem. (2025). 1-(Benzyloxy)-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link].

-

PubChem. (2025). ((Prop-2-yn-1-yloxy)methyl)benzene. National Center for Biotechnology Information. Retrieved from [Link].

-

PubChem. (2025). (2-Methylallyloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link].

-

PubChem. (2025). 1-Benzyl-2-[(benzyloxy)methyl]benzene. National Center for Biotechnology Information. Retrieved from [Link].

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Methylbenzimidazole.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link].

-

Wang, L., et al. (2016). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances. Published by The Royal Society of Chemistry. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzene, (2-methyl-1-butenyl)- (CAS 56253-64-6). Retrieved from [Link].

-

PubChem. (2025). (2-Methoxy-1-methylethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link].

-

NIST. (n.d.). Benzene, (2-methylpropyl)-. NIST WebBook. Retrieved from [Link].

-

NIST. (n.d.). Benzene, (2-methyl-1-propenyl)-. NIST WebBook. Retrieved from [Link].

-

NIST. (n.d.). Phase change data for Benzene, (2-methylpropyl)-. NIST WebBook. Retrieved from [Link].

-

NIST. (n.d.). Benzene, (phenoxymethyl)-. NIST WebBook. Retrieved from [Link].

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link].

- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.

-

FooDB. (2010). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787). Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzene, (2-methyl-1-propenyl)- (CAS 768-49-0). Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzene, (2-methylbutyl)- (CAS 3968-85-2). Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzene (CAS 71-43-2). Retrieved from [Link].

-

PubChem. (2025). Isobutenylbenzene. National Center for Biotechnology Information. Retrieved from [Link].

-

NIH. (n.d.). Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management. National Center for Biotechnology Information. Retrieved from [Link].

-

Hoffman Fine Chemicals. (n.d.). CAS 31955-56-3 | 1-((Benzyloxy)methyl)-2-vinylbenzene. Retrieved from [Link].

Sources

- 1. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Benzyloxy)-2-methylbenzene | C14H14O | CID 96385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

The Solubility Profile of 2-Methyl-1-benzyloxybenzene: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methyl-1-benzyloxybenzene, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data, this document establishes a robust predictive framework based on the compound's physicochemical properties and structural analogies to well-characterized molecules. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility in organic solvents is presented, empowering researchers in drug development, process chemistry, and materials science to optimize their experimental designs and achieve reliable, reproducible results.

Introduction: The Significance of Solubility for this compound

This compound, with the chemical formula C₁₄H₁₄O, is an aromatic ether that serves as a versatile building block in organic synthesis.[1][2] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies such as crystallization and chromatography, and the formulation of final products. An informed selection of solvents based on a compound's solubility can significantly enhance reaction yields, simplify downstream processing, and prevent costly experimental failures.

This guide addresses the current information gap regarding the specific solubility of this compound. It combines theoretical predictions with practical, actionable protocols to provide a comprehensive resource for laboratory professionals.

Physicochemical Properties and Predicted Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The molecular structure of this compound, featuring a benzyl group and a methyl-substituted phenyl ring linked by an ether oxygen, dictates its solubility behavior.

Key Physicochemical Properties:

-

Molecular Formula: C₁₄H₁₄O

-

Polarity: The molecule is predominantly nonpolar due to the large aromatic hydrocarbon portions. The ether linkage introduces a slight polar character, with the oxygen atom acting as a hydrogen bond acceptor. The topological polar surface area is a relatively low 9.2 Ų.[2]

-

Hydrogen Bonding: this compound can accept hydrogen bonds at its ether oxygen but lacks hydrogen bond donor capabilities.

Based on these properties, this compound is expected to be readily soluble in nonpolar and moderately polar organic solvents, while exhibiting poor solubility in highly polar solvents, particularly water.

Structural Analogies and Expected Solubility Trends

To further refine our predictions, we can examine the solubility profiles of structurally similar compounds:

-

Toluene (Methylbenzene): A nonpolar aromatic hydrocarbon, toluene is miscible with a wide array of organic solvents including ethanol, benzene, diethyl ether, acetone, and chloroform, but is immiscible with water.[4][5]

-

Anisole (Methoxybenzene): The presence of the methoxy group makes anisole slightly more polar than toluene. It is soluble in acetone, ether, benzene, and chloroform, with very low solubility in water.[6][7][8]

-

Benzyl Ether: This molecule, containing two benzyl groups linked by an ether oxygen, is also largely nonpolar. Benzyl ethyl ether, a close relative, is reported to be insoluble in water but soluble in oils and ethanol.[9]

The structure of this compound is a hybrid of these analogs, suggesting a similar solubility pattern. The large, nonpolar surface area will dominate its interactions, leading to high solubility in solvents that can engage in van der Waals forces and π-π stacking.

Predicted Solubility Table

The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). These predictions are based on the physicochemical analysis and structural analogies discussed above and should be confirmed experimentally.

| Solvent Class | Solvent | Relative Polarity | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.009 | Soluble | "Like dissolves like"; strong van der Waals interactions. |

| Toluene | 0.099 | Very Soluble / Miscible | Structural similarity and favorable π-π stacking interactions.[4][5] | |

| Halogenated | Dichloromethane | 0.309 | Very Soluble | Effective at dissolving a wide range of organic compounds with moderate polarity. |

| Chloroform | 0.259 | Very Soluble | Similar to dichloromethane in its solvating properties for such compounds. | |

| Ethers | Diethyl Ether | 0.117 | Very Soluble / Miscible | The ether linkage in the solute will interact favorably with the solvent. |

| Tetrahydrofuran (THF) | 0.207 | Very Soluble | A versatile solvent for a broad range of organic molecules. | |

| Polar Aprotic | Acetone | 0.355 | Soluble | The ketone group can interact with the ether linkage of the solute. |

| Ethyl Acetate | 0.228 | Soluble | A moderately polar solvent capable of solvating the molecule. | |

| Acetonitrile | 0.460 | Moderately Soluble | Higher polarity may limit solubility compared to less polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Moderately Soluble | A highly polar solvent; solubility may be limited by the nonpolar nature of the solute. | |

| Polar Protic | Ethanol | 0.654 | Soluble | The ethyl group provides some nonpolar character to interact with the solute. |

| Methanol | 0.762 | Sparingly Soluble | Higher polarity and strong hydrogen bonding network of methanol are less favorable for the largely nonpolar solute. | |

| Water | 1.000 | Insoluble | The large nonpolar structure cannot overcome the strong hydrogen bonding network of water. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10][11] This protocol provides a detailed, step-by-step procedure to accurately quantify the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[12] A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment completely.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles that could lead to an overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Self-Validation and Trustworthiness

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a stable plateau.

-

Reproducibility: Perform the experiment in triplicate to ensure the precision of the results.

-

Analytical Method Validation: The HPLC or GC method should be validated for linearity, accuracy, and precision.

Visualizing the Solubility Workflow

The following diagrams illustrate the key concepts and the experimental workflow for determining the solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

Caption: The Shake-Flask method workflow for solubility determination.

Conclusion

References

-

Solubility of Things. (n.d.). Toluene. Retrieved from [Link]

-

Wikipedia. (2024). Toluene. Retrieved from [Link]

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Methoxy-3-methyl-benzene. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Anisole. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56987924, 1-Benzyl-2-[(benzyloxy)methyl]benzene. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10873, Benzyl ethyl ether. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96385, 1-(Benzyloxy)-2-methylbenzene. Retrieved from [Link]

-

Wikipedia. (2024). Benzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79893, (2-Methylallyloxy)benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8373, 2-Methylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94826, 2-(Phenylmethyl)oxirane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-(Benzyloxy)-2-methylbenzene | C14H14O | CID 96385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Toluene - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Anisole - Sciencemadness Wiki [sciencemadness.org]

- 9. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Foreword: A Proactive Approach to Molecular Stability

An In-depth Technical Guide: Stability Studies of 2-Methyl-1-Benzyloxybenzene

In the landscape of drug development and fine chemical manufacturing, understanding the intrinsic stability of a molecule is not merely a regulatory hurdle; it is the foundation of quality, safety, and efficacy. This guide addresses the stability of this compound, a molecule representative of the benzyl ether class. While specific literature on this exact compound is sparse, its structure—a substituted benzyl ether—provides a clear roadmap for predicting its behavior under stress. As such, this document synthesizes established principles of benzyl ether chemistry with the rigorous framework of international regulatory guidelines to provide a comprehensive, field-proven approach. Our objective is to move beyond rote protocol execution and delve into the causality behind each experimental choice, empowering researchers to design and execute self-validating stability programs.

Physicochemical Profile and Structural Insights

Before subjecting a molecule to stress, we must first understand its baseline characteristics. These properties inform handling, storage, and potential liabilities. This compound is an aromatic ether with a molecular structure that presents distinct regions of chemical interest: the ether linkage, the benzylic methylene bridge, and two aromatic rings.

| Property | Value | Source / Note |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Data not available; likely a liquid or low-melting solid | Inferred from similar structures |

| Density | 1.041 g/cm³ | [1] |

| Flash Point | 117.4 °C | [1] |

| Vapor Pressure | 0.00186 mmHg at 25°C | [1] |

| Chemical Stability | Stable under recommended storage conditions | [1] |

The key structural features dictating its stability are the C-O ether bond and, most critically, the benzylic C-H bonds of the methylene bridge. The benzylic position is activated by the adjacent phenyl ring, making it a primary target for oxidative degradation. The ether oxygen itself is a site for protonation under acidic conditions, initiating hydrolytic cleavage.[2][3]

Anticipated Degradation Pathways

A robust stability program is built upon a predictive understanding of how a molecule might degrade. For this compound, we can hypothesize three primary degradation routes based on its chemical structure and literature on analogous benzyl ethers.[4][5]

Oxidative Degradation

The most probable degradation pathway for benzyl ethers exposed to air or oxidizing agents is autoxidation at the benzylic carbon.[4][6] This reaction proceeds via a free-radical mechanism, likely forming a hydroperoxide intermediate which subsequently decomposes. The expected primary degradation products would be 2-Methylbenzaldehyde and Phenol . Further oxidation of the aldehyde could yield 2-Methylbenzoic acid .

Caption: Hypothesized oxidative degradation of this compound.

Hydrolytic Degradation

Ether cleavage is typically catalyzed by strong acids.[2][3] The reaction initiates with the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This pathway would cleave the ether bond, yielding 2-Methylbenzyl alcohol and Phenol . This degradation is expected to be significant only at low pH values and likely requires elevated temperatures to proceed at a meaningful rate. The molecule is expected to be stable in neutral and basic aqueous solutions.

Caption: Experimental workflow for the forced degradation study.

Summary of Forced Degradation Conditions

| Stress Condition | Protocol | Rationale & Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Tests susceptibility to acid-catalyzed ether cleavage. E[2]xpected products: 2-Methylbenzyl alcohol, Phenol. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Ethers are generally base-stable. N[7]o significant degradation is expected. This confirms stability to alkaline conditions. |

| Oxidation | 3% H₂O₂ in solution at RT | Probes the vulnerability of the benzylic position. E[4]xpected products: 2-Methylbenzaldehyde, Phenol. |

| Thermal | Solid and solution at 80°C | Evaluates intrinsic thermal stability. Degradation may be minimal but could indicate long-term issues. |

| Photostability | ICH Q1B exposure (≥1.2M lux-hrs visible, ≥200 W-hrs/m² UVA) | Assesses degradation upon light exposure, critical for aromatic compounds. A[8][9] dark control must be run in parallel. |

Phase 2: Long-Term and Accelerated Stability Protocol

Following the insights gained from forced degradation, formal stability studies are conducted on at least three primary batches to establish a re-test period or shelf life. T[10]he study should adhere to ICH Q1A(R2) guidelines.

[11][12]ICH Recommended Storage Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Note: The choice of conditions depends on the climatic zone for which the product is intended. [13]

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is the analytical method used to quantify the parent compound and its degradation products. A[14] method is only "stability-indicating" if it can unambiguously separate and quantify the active substance in the presence of its degradants.

[15]#### 4.1 Recommended Technique: HPLC-UV High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose due to its high resolving power and sensitivity.

[16]Step-by-Step Method Development Protocol:

-

Column Selection: Start with a robust, reversed-phase column, such as a C18, which is effective for separating moderately polar to nonpolar aromatic compounds.

-

Mobile Phase Optimization:

-

Begin with a simple mobile phase gradient, for example, Acetonitrile and Water (with 0.1% formic acid or phosphoric acid to improve peak shape).

-

Inject a mixture of the unstressed parent compound and samples from the forced degradation studies (particularly the oxidized and hydrolyzed samples, which are likely to contain the main degradants).

-

Adjust the gradient slope, initial/final solvent composition, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.

-

-

Wavelength Selection: Use a Photo Diode Array (PDA) detector to analyze the UV spectra of the parent compound and its degradants. Select a wavelength that provides an adequate response for all compounds of interest, or use multiple wavelengths if necessary.

-

Method Validation: Once the separation is optimized, the method must be fully validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. T[17]he key validation step for a stability-indicating method is specificity , which is proven by demonstrating peak purity of the parent compound in stressed samples using a PDA detector or mass spectrometry.

Identification of Degradants: LC-MS

For any significant unknown peaks observed during the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for structural elucidation. B[18]y determining the mass-to-charge ratio (m/z) of the unknown peaks and their fragmentation patterns, their chemical structures can be confidently identified and confirmed against the hypothesized pathways.

Data Interpretation and Reporting

The final step is the evaluation of the collected data. Key aspects include:

-

Purity Analysis: Track the decrease in the parent compound's assay value and the increase in individual and total degradation products over time.

-

Mass Balance: A critical self-validating check. The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial value. A[19] significant drop in mass balance may indicate the formation of non-chromophoric or volatile degradants not detected by the HPLC-UV method.

-

Specification Setting: Establish acceptance criteria for individual and total degradation products based on the stability profile and relevant regulatory limits.

By systematically applying these principles of predictive chemistry, rigorous stress testing, and robust analytical science, a complete and trustworthy stability profile for this compound can be established, ensuring its quality and performance for its intended application.

References

- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Ich guidelines for stability studies 1. Slideshare.

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.

- Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.

- This compound (cas 19578-70-2) SDS/MSDS download. Guidechem.

- Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- THE CLEAVAGE OF ETHERS.

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.

- Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Revised mechanism for the hydrolysis of ethers in aqueous acid.

- Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products.

- Forced Degrad

- How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism?.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Ether cleavage. Wikipedia.

- Analytical Techniques In Stability Testing.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Cleavage Of Ethers With Acid. Master Organic Chemistry.

- Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Development of forced degradation and stability indic

- Photostability of CdSe Quantum Dots Functionalized With Aromatic Dithiocarbam

- HOW TO APPROACH A FORCED DEGRAD

- Photostability testing theory and practice. Q1 Scientific.

- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.

- Benzyl ethers Stability. Organic Chemistry Portal.

- Hydroxylation and Carboxylation—Two Crucial Steps of Anaerobic Benzene Degradation by Dechloromonas Strain RCB. PubMed Central.

- Synthesis and thermal degradation kinetics of poly(benzyl methacryl

- stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.

- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Semantic Scholar.

- p-Xylene Degradation P

- Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

- Chemical Properties of Benzene, (2-methyl-1-butenyl)- (CAS 56253-64-6). Cheméo.

- (2-Methylallyloxy)benzene. PubChem.

- Stability-indicating chromatographic method for the determination of benzonatate, diphenhydramine, guaifenesin and phenylephrine.

- Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degrad

- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul

- Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxid

- ((Prop-2-yn-1-yloxy)methyl)benzene. PubChem.

- 1-Benzyl-2-[(benzyloxy)methyl]benzene. PubChem.

- Lifitegrast Degradation: Products and P

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Ether cleavage - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. snscourseware.org [snscourseware.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. sgs.com [sgs.com]

quantum chemical calculations for 2-Methyl-1-Benzyloxybenzene

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Methyl-1-Benzyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on this compound (C₁₄H₁₄O), a substituted aromatic ether. This molecule, with its combination of flexible and rigid structural motifs—a benzyloxy group attached to a toluene moiety—serves as an excellent model for understanding the electronic and structural properties of key pharmacophores and molecular scaffolds in drug discovery and materials science. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow. This guide details the process from initial structure generation to the calculation of optimized geometry, vibrational frequencies, and spectroscopic properties (NMR, UV-Vis), grounded in Density Functional Theory (DFT). All protocols are designed to be self-validating systems, supported by authoritative references to ensure scientific integrity.

Introduction: The Rationale for Computational Scrutiny

In modern chemical and pharmaceutical research, computational chemistry is an indispensable partner to empirical investigation.[1] It provides a lens to probe molecular characteristics at a level of detail that is often inaccessible through experimentation alone. For a molecule like this compound, quantum chemical calculations allow us to predict and understand its three-dimensional structure, conformational stability, electronic distribution, and spectroscopic signatures.

These insights are critical. The precise geometry and electronic environment of a molecule dictate its reactivity, intermolecular interactions, and, in a pharmaceutical context, its ability to bind to a biological target.[2] Aromatic ethers, in particular, are prevalent in biologically active compounds, and understanding their properties is fundamental.[3] This guide employs Density Functional Theory (DFT), a method that offers a superior balance of computational efficiency and accuracy for molecules of this size, making it a workhorse in the field.[4]

The Computational Workflow: A Validated Pathway

The following workflow is designed as a logical and scientifically sound progression. Each step builds upon the last, ensuring that subsequent calculations are performed on a physically meaningful molecular representation.

Caption: A validated workflow for quantum chemical calculations.

Foundational Step: Geometry Optimization

The objective of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable conformation.[5][6] Performing property calculations on a non-optimized, arbitrary structure yields physically meaningless results.

Theoretical Foundation: Why B3LYP/6-31+G(d)?

-

Method (DFT): Density Functional Theory is chosen for its efficient handling of electron correlation, which is essential for accurately describing the electronic structure of molecules.[4]

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a ubiquitous choice that has demonstrated high accuracy for a wide range of organic molecules, including substituted benzenes.[7][8] It blends the strengths of Hartree-Fock theory with DFT to provide a robust description of molecular energies and structures.

-

Basis Set (6-31+G(d)): The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-31+G(d) is deliberate:

-

6-31G: A Pople-style split-valence basis set that provides a flexible description of valence electrons.[9]

-

+: The addition of diffuse functions is critical. These functions are large and spread out, and they are essential for accurately describing the electron density far from the nucleus, such as the lone pairs on the ether oxygen and the delocalized π-electrons in the benzene rings.[7]

-

(d): The inclusion of polarization functions on heavy (non-hydrogen) atoms allows orbitals to change shape and orientation within the molecule, which is crucial for accurately modeling chemical bonds and bond angles.[7]

-

Experimental Protocol: Geometry Optimization

-

Structure Input: Obtain or build an initial 3D structure of this compound. Sources like the PubChem database (CID 96385) are suitable starting points.[10]

-

Input File Creation: Prepare a text input file for your quantum chemistry software (e.g., Gaussian, ORCA). The key components are:

-

Route Section: Specifies the calculation type. #p B3LYP/6-31+G(d) Opt Freq requests optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory.

-

Charge and Multiplicity: For neutral this compound, this is 0 1 (charge 0, singlet multiplicity).

-

Molecular Specification: The Cartesian coordinates of the initial structure.

-

-

Execution: Submit the input file to the software. The algorithm will iteratively adjust the atomic positions to minimize the total energy.

-

Validation: Upon completion, verify that the optimization converged successfully. This is typically indicated in the output file.

Verification & Vibrational Analysis

A frequency calculation is a mandatory post-optimization step for two primary reasons:

-

Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure.[11]

-

Prediction of Infrared Spectrum: The calculated frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This allows for direct comparison with experimental data, providing validation for the chosen theoretical model. The C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ region, while the ether C-O stretch will appear at lower frequencies.[8][12]

Data Presentation: Key Structural Parameters

After a successful optimization and frequency calculation, key structural parameters should be extracted and tabulated.

| Parameter | Description | Calculated Value (Å or °) |

| C-O-C | Ether bond angle | Value from calculation |

| Cₐᵣ-O | Aryl C-O bond length | Value from calculation |

| Cₐₗ-O | Alkyl C-O bond length | Value from calculation |

| τ(C-O-C-C) | Key dihedral angle | Value from calculation |

| C=C | Average aromatic bond length | Value from calculation |

Note: Values are placeholders and must be populated from actual calculation output.

Prediction of Spectroscopic and Electronic Properties

With a validated, optimized geometry, we can now proceed to calculate various properties with a high degree of confidence.

NMR Spectroscopy: Unveiling the Magnetic Environment

Computational prediction of NMR chemical shifts is a powerful tool for structure elucidation.[13] The Gauge-Including Atomic Orbital (GIAO) method is the standard for this task, as it reliably calculates the isotropic magnetic shielding constants for each nucleus.[13][14]

Caption: Workflow for calculating NMR chemical shifts.

Protocol: NMR Chemical Shift Calculation

-

Input File: Using the optimized coordinates, create a new input file.

-

Route Section: The keyword NMR invokes the GIAO calculation. A typical route section would be #p B3LYP/6-31+G(d) NMR.

-

Reference Calculation: Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS), to obtain its shielding constants (σ_ref).

-

Data Conversion: The calculated absolute shielding values (σ_calc) are converted to chemical shifts (δ) relative to the reference: δ = σ_ref - σ_calc .[15]

-

Analysis: Compare the calculated shifts for the aromatic, methyl, and methylene protons and carbons with experimental data if available. The substituent effects from the methyl and benzyloxy groups will cause distinct shifts in the aromatic region.[14][16]

UV-Vis Spectroscopy: Probing Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra.[17][18] It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light.

Protocol: TD-DFT Calculation

-

Input File: Use the optimized ground-state geometry.

-

Route Section: Specify the TD-DFT calculation. Example: #p B3LYP/6-31+G(d) TD(NStates=20). This requests the calculation of the first 20 excited states.

-

Output Analysis: The output file will list the excitation energies (in eV or nm), oscillator strengths (a measure of transition probability), and the molecular orbitals involved in each transition. The π → π* transitions of the aromatic rings are expected to dominate the spectrum.[19]

| State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 1 | Value from output | Value from output | HOMO -> LUMO (e.g.) |

| 2 | Value from output | Value from output | HOMO-1 -> LUMO (e.g.) |

| 3 | Value from output | Value from output | HOMO -> LUMO+1 (e.g.) |

Note: Table to be populated from TD-DFT output. Transitions with high oscillator strengths correspond to intense peaks in the experimental spectrum.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between these orbitals correlates with the molecule's chemical stability and excitability. A large gap implies high stability and low reactivity.[4] This data is obtained directly from the ground-state DFT calculation.

Conclusion: From Data to Insight

This guide has outlined a rigorous, validated, and theoretically sound approach to the quantum chemical characterization of this compound. By systematically performing geometry optimization, vibrational analysis, and property predictions (NMR, UV-Vis, FMO), researchers can develop a deep and quantitative understanding of the molecule's behavior. The causality-driven selection of methods—DFT with the B3LYP functional and a 6-31+G(d) basis set—ensures that the results are not only predictive but also physically meaningful. This computational protocol serves as a robust template for investigating similar aromatic compounds, empowering scientists in drug discovery and materials science to make more informed decisions in their research endeavors.

References

-

MOSS-DFT: A Protocol for Accurate 13C and 1H NMR Chemical Shift Prediction of Metabolites in Aqueous Solution. NIH National Library of Medicine. [Link]

-

Using quantum chemistry to estimate chemical shifts in biomolecules. Rutgers University. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. NIH National Library of Medicine. [Link]

-

Accurate Density-Functional Calculation of Core-Electron Binding Energies of Some Substituted Benzenes. Journal of the Chinese Chemical Society. [Link]

-

Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. ACS Publications. [Link]

-

Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. [Link]

-

UV/Vis spectroscopy (UV/Vis). ORCA 6.0 Tutorials. [Link]

-

Substituent Effects on Benzene Rings. ChemistryViews. [Link]

-

UV/Vis spectroscopy. ORCA 5.0 Tutorials. [Link]

-

The use of chemical shift calculations in the conformational analysis of substituted benzenes. Royal Society of Chemistry. [Link]

-

Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. [Link]

-

The use of chemical shift calculations in the conformational analysis of substituted benzenes. Royal Society of Chemistry. [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. NIH National Library of Medicine. [Link]

-

1-(Benzyloxy)-2-methylbenzene. PubChem. [Link]

-

Molecular geometry optimization. BAGEL Manual. [Link]

-

Geometry Optimization. Shodor. [Link]

-

Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]

-

1-Benzyl-2-[(benzyloxy)methyl]benzene. PubChem. [Link]

-

A computational chemist's guide to accurate thermochemistry for organic molecules. ResearchGate. [Link]

-

Computer Assisted Geometry Optimization for in silico Modeling. SciSpace. [Link]

-

Geometry Optimization: A Comparison of Different Open-Source Geometry Optimizers. ResearchGate. [Link]

-

Names and Properties of Ethers. Chemistry LibreTexts. [Link]

-

Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. DergiPark. [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

-

QUANTUM-CHEMICAL CALCULATIONS IN STUDYING OF THE PROPERTIES OF 1-(CARBOXY)-1-(N-METHYLAMIDE). Bashkir Chemical Journal. [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]

-

Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of p-Benzyloxy-based Prop-2-En-1-One. Bangladesh Journals Online. [Link]

-

((Prop-2-yn-1-yloxy)methyl)benzene. PubChem. [Link]

-

QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. DergiPark. [Link]

-

2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. NIH National Library of Medicine. [Link]

-

Computational Chemistry. National Academic Digital Library of Ethiopia. [Link]

-

Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. NIH National Library of Medicine. [Link]

-

Benzene, (2-methyl-1-propenyl)-. NIST WebBook. [Link]

-

Quantum chemical calculations of some benzene derivatives. SciSpace. [Link]

-

C H stretching vibrations of benzene and toluene in their S1 states observed by double resonance vibrational spectroscopy in supersonic jets. ResearchGate. [Link]

-

1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. NIH National Library of Medicine. [Link]

-

Vibrational modes of benzene. ResearchGate. [Link]

-

Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scientific Research Publishing. [Link]

-

Theoretical Studies of (E)-2-[(2-Chloro-benzylimino)-Methyl]-Methoxyphenol, a Schiff base. Redalyc. [Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Geometry Optimization [shodor.org]

- 6. scispace.com [scispace.com]

- 7. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-(Benzyloxy)-2-methylbenzene | C14H14O | CID 96385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Molecular geometry optimization — BAGEL Manual [nubakery.org]

- 12. researchgate.net [researchgate.net]

- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 17. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 18. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 19. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

An In-depth Technical Guide to the Retrosynthetic Analysis of 2-Methyl-1-Benzyloxybenzene

This guide provides a comprehensive exploration of the retrosynthetic analysis of 2-Methyl-1-Benzyloxybenzene, a common structural motif in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the logical deconstruction of the target molecule to identify viable starting materials and outlines a robust forward synthesis protocol. The principles discussed herein are grounded in established chemical theory and validated by extensive laboratory practice.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials.[1][2] This process is achieved by conceptually breaking bonds—a process known as disconnection—and converting functional groups to their precursors (Functional Group Interconversion or FGI).[1] The logic of this "reverse" synthesis allows chemists to devise multiple synthetic routes, ultimately selecting the most efficient and practical pathway.[1]

The target molecule, this compound, is an ether. The strategic disconnection of ethers is a cornerstone of retrosynthetic planning, often leading to alcohol and alkyl halide precursors.

Retrosynthetic Strategy for this compound

The most logical disconnection for an ether like this compound is the carbon-oxygen bond of the ether linkage. This leads to two potential bond cleavages, as illustrated below.

Disconnection Approach

There are two possible C-O bond disconnections in this compound:

-

Disconnection A: Cleavage of the bond between the benzylic carbon and the oxygen atom.

-

Disconnection B: Cleavage of the bond between the aromatic ring and the oxygen atom.

For each disconnection, we must consider the corresponding synthons (idealized fragments) and their synthetic equivalents (the actual reagents used in the laboratory).

| Disconnection | Synthon 1 (Cationic) | Synthon 2 (Anionic) | Synthetic Equivalent 1 | Synthetic Equivalent 2 |

| A | Benzyl Cation | 2-Methylphenoxide | Benzyl Bromide | 2-Cresol |

| B | 2-Methylphenyl Cation | Benzyloxide | 2-Methylphenyl Halide | Benzyl Alcohol |

Analysis of the Proposed Routes:

-

Route A , derived from Disconnection A, suggests a reaction between 2-cresol and a benzyl halide. This pathway aligns with the well-established Williamson ether synthesis.[3][4] This reaction is typically an SN2 (bimolecular nucleophilic substitution) process where the phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon.[4] This is a highly reliable and widely used method for preparing ethers.[4]

-

Route B , from Disconnection B, would involve a reaction between a 2-methylphenyl halide and benzyl alcohol. Effecting a nucleophilic aromatic substitution of a halide on an unactivated benzene ring with an alkoxide is significantly more challenging and generally requires harsh reaction conditions or specific activation of the aromatic ring, which is not present here.

Visualizing the Retrosynthesis

The chosen retrosynthetic pathway can be visualized as follows:

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis: The Williamson Ether Synthesis

The forward synthesis of this compound is achieved via the Williamson ether synthesis, a reliable and high-yielding method.[4] The reaction proceeds by deprotonating 2-cresol to form the more nucleophilic 2-methylphenoxide, which then undergoes an SN2 reaction with benzyl bromide.[4][5]

Reaction Mechanism

The mechanism involves two key steps:

-

Deprotonation: A base, such as potassium carbonate or sodium hydroxide, removes the acidic proton from the hydroxyl group of 2-cresol to generate the 2-methylphenoxide anion.[6]

-

Nucleophilic Attack: The 2-methylphenoxide anion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.[4][5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the O-alkylation of phenols.[7]

Materials:

-

2-Cresol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-cresol (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 90 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a pure compound.[8]

Visualization of the Forward Synthesis

Caption: Forward synthesis of this compound.

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most direct and common method, other strategies for forming the ether linkage exist.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for forming the C-O bond. This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol and a pronucleophile. In this case, 2-cresol and benzyl alcohol could be coupled. However, the Williamson ether synthesis is generally more atom-economical and avoids the use of stoichiometric phosphorus and azodicarboxylate reagents, which can complicate purification.

Alkylation with Other Benzylating Agents

Instead of benzyl bromide, other benzylating agents could be employed, such as benzyl chloride or benzyl tosylate. Benzyl chloride is less reactive than benzyl bromide but can be effective, sometimes requiring a phase-transfer catalyst.[8] Benzyl tosylate is a highly reactive benzylating agent but is typically prepared from benzyl alcohol.

Characterization of this compound

The successful synthesis of the target molecule would be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from both the 2-methylphenyl and benzyl groups, a singlet for the benzylic methylene (-OCH₂-) protons, and a singlet for the methyl (-CH₃) protons. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkage, as well as aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₄O, MW = 198.26 g/mol ). |

Conclusion

The retrosynthetic analysis of this compound clearly identifies the Williamson ether synthesis as the most logical and efficient synthetic route. This approach, utilizing 2-cresol and benzyl bromide as readily available starting materials, provides a reliable and scalable method for the preparation of the target molecule. The principles of retrosynthesis, as applied here, demonstrate the power of logical deconstruction in devising effective strategies for organic synthesis.

References

-

ResearchGate. The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. Available from: [Link]

- Google Patents. US2841623A - Process for the alkylation of phenols.

-

Exporter China. What Is the Mechanism of Phenol Alkylation?. Available from: [Link]

- Google Patents. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.

-

Williamson Ether Synthesis. The Williamson Ether Synthesis. Available from: [Link]

-

CCS. Benzene Retrosynthesis. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

-

Brainly.com. [FREE] Draw the mechanism for the Williamson ether synthesis using m-cresol and benzyl bromide, with sodium. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Dean & Francis. Basics of Retrosynthetic Analysis: A Review for Beginners. Available from: [Link]

-

YouTube. Retrosynthesis 1 - Organic Chemistry. Available from: [Link]

-

PubMed Central. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Available from: [Link]

-

Retrosynthesis in CH221 CCS. Retrosynthesis in CH221 CCS. Available from: [Link]

-

Pearson. EAS:Retrosynthesis Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

NIST WebBook. Benzene, (2-methyl-1-butenyl)-. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]

-

NIST WebBook. Benzene, (2-methyl-1-propenyl)-. Available from: [Link]

-

PubChem. ((Prop-2-yn-1-yloxy)methyl)benzene. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, (2-methyl-1-butenyl)- (CAS 56253-64-6). Available from: [Link]

-

ResearchGate. Insight of Spectral and Biological View of Benzene 1-Methoxy-2-Methyl. Available from: [Link]

Sources

- 1. deanfrancispress.com [deanfrancispress.com]

- 2. ncstate.pressbooks.pub [ncstate.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-1-Benzyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-Benzyloxybenzene. By synthesizing fundamental principles of mass spectrometry with field-proven insights into the fragmentation of aromatic ethers, this document serves as a valuable resource for researchers in compound identification, structural elucidation, and impurity profiling.

Introduction to the Molecule and Mass Spectrometry Principles

This compound, also known as 2-cresyl benzyl ether, is an aromatic ether with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol . Its structure consists of a benzyl group linked via an ether oxygen to a 2-methylphenyl (o-cresyl) group. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices.

Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses, providing a characteristic fingerprint for the molecule. In general, the ionization of ethers occurs through the removal of a lone pair electron from the oxygen atom[1].

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is expected to be dominated by cleavages that lead to the formation of highly stable carbocations. The presence of two aromatic rings and the ether linkage dictates the primary fragmentation routes.

Benzylic C-O Bond Cleavage: The Formation of the Tropylium Ion

The most prominent fragmentation pathway for benzyl ethers is the cleavage of the bond beta to the unsubstituted benzene ring, which is the C-O bond on the benzylic side. This homolytic cleavage results in the formation of the highly stable benzyl cation. This cation is known to rearrange to the even more stable tropylium ion, which gives a characteristic strong signal at m/z 91 [2][3]. This peak is often the base peak in the mass spectra of benzyl ethers. The other fragment would be the 2-methylphenoxyl radical, which is a neutral species and therefore not detected.

Caption: Formation of the tropylium ion (m/z 91).

Aryl C-O Bond Cleavage

Cleavage of the aryl C-O bond is another possible fragmentation route. This would lead to the formation of a 2-methylphenyl cation (m/z 91 ) and a benzyloxyl radical. However, the 2-methylphenyl cation is generally less stable than the tropylium ion, so this fragmentation is expected to result in a less intense peak compared to the m/z 91 peak from the tropylium ion.

A related fragmentation involves the formation of the 2-methylphenoxy cation (m/z 107 ) through the loss of a benzyl radical. This fragment is stabilized by the methyl group and the oxygen atom.

Caption: Formation of the 2-methylphenoxy cation (m/z 107).

Rearrangement and Subsequent Fragmentations

Aromatic ethers can undergo hydrogen rearrangements. For instance, a hydrogen atom from the benzylic methylene group can be transferred to the aromatic ring, followed by cleavage. This can lead to the formation of a radical cation of 2-methylphenol at m/z 108 .

The tropylium ion (m/z 91) is known to lose acetylene (C₂H₂) to form a cation at m/z 65 . This is a common secondary fragmentation for compounds containing a benzene ring.

The 2-methylphenoxy cation (m/z 107) can lose a neutral carbon monoxide (CO) molecule to form a cation at m/z 79 . It can also lose a methyl radical to form a phenoxy cation at m/z 92 , which can then lose CO to give a peak at m/z 64 .

Caption: Secondary fragmentation pathways.

Predicted Mass Spectrum of this compound

Based on the fragmentation pathways discussed, the following table summarizes the expected key ions and their relative abundances in the EI mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |

| 198 | [C₁₄H₁₄O]⁺˙ (Molecular Ion) | Initial Ionization | Low to Medium |

| 108 | [C₇H₈O]⁺˙ (2-Methylphenol radical cation) | Hydrogen Rearrangement | Medium |

| 107 | [C₇H₇O]⁺ (2-Methylphenoxy cation) | Aryl C-O Cleavage | Medium to High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic C-O Cleavage | High (likely Base Peak) |

| 79 | [C₆H₇]⁺ | Loss of CO from m/z 107 | Low to Medium |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of H₂ from m/z 79 | Low |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from m/z 91 | Medium |

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

4.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

-

Vortex the solution to ensure complete dissolution.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-